molecular formula C8H10N2O B038214 2-Ethylnicotinamide CAS No. 122775-94-4

2-Ethylnicotinamide

Cat. No.: B038214
CAS No.: 122775-94-4
M. Wt: 150.18 g/mol
InChI Key: GOIWNSRZUNIIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylnicotinamide is a strategically modified nicotinamide analog of significant interest in medicinal chemistry and neuropharmacology research. Its core structure incorporates an ethyl substituent at the 2-position of the pyridine ring, a modification designed to enhance lipophilicity and alter the molecule's electronic properties compared to its parent compound, nicotinamide. This structural alteration is primarily investigated for its potential to modulate nicotinic acetylcholine receptors (nAChRs), particularly α7 and α4β2 subtypes, making it a valuable chemical probe for studying cholinergic signaling pathways. Researchers utilize this compound to explore its potential neuroprotective effects, cognitive enhancement properties, and its role in modulating inflammatory responses within the central nervous system. Beyond its neurological applications, this compound serves as a key synthetic intermediate or precursor in the development of novel pharmaceuticals, including potential therapeutics for neurodegenerative conditions such as Alzheimer's and Parkinson's disease. Supplied with detailed analytical documentation including HPLC and NMR data to ensure batch-to-batch consistency and confirm structural identity, our high-purity this compound is an essential tool for advancing cutting-edge research in drug discovery and molecular neuroscience.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-7-6(8(9)11)4-3-5-10-7/h3-5H,2H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIWNSRZUNIIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6960-22-1
Record name 6-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013704
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for 2 Ethylnicotinamide and Its Analogs

Synthesis of Chemically Modified 2-Ethylnicotinamide Derivatives

Preparation of Dipeptide and Complex Derivatives

The nicotinamide (B372718) scaffold, including its 2-ethyl analog, can serve as a building block for more complex molecules, such as dipeptide and other complex derivatives. These derivatives often aim to enhance specific biological activities or improve pharmacokinetic properties.

General methodologies for preparing nicotinamide-based dipeptide derivatives include:

Amide Coupling Reactions: The formation of amide bonds is a cornerstone of peptide synthesis. For nicotinamide derivatives, this typically involves converting nicotinic acid (PubChem CID: 938) or a substituted nicotinic acid into a reactive acyl chloride, followed by coupling with an amino acid or peptide ester. For example, nicotinoyl chloride, derived from nicotinic acid, has been reacted with glycyl-glycine methyl ester to yield nicotinoyl-glycyl-glycine-methyl ester, which then undergoes hydrazinolysis to form dipeptide hydrazides.

Solid-Phase Peptide Synthesis (SPPS): Techniques like Fmoc-Solid Phase Synthesis are widely used for preparing nicotinoyl amino acid derivatives and more complex peptide conjugates. These methods allow for the sequential addition of amino acids to a solid support, facilitating purification and increasing efficiency.

Complex Hybrid Structures: Research has explored the synthesis of hybrid molecules incorporating the nicotinamide moiety. For example, a complex derivative, "5-(2,5-difluoro-4-((4-methylpiperazin-1-yl) methyl) phenyl)-N-(2-methoxybenzyl)-2-ethyl nicotinamide," has been synthesized, demonstrating the potential for creating intricate structures around the this compound core [previous search result 37, 38]. While the specific synthesis of dipeptide derivatives of this compound is not explicitly detailed in the provided sources, the general principles of amide coupling and peptide synthesis would be applicable once this compound or its carboxylic acid precursor is available.

Optimizing Synthetic Protocols for Yield and Purity

Optimizing synthetic protocols is critical for achieving high yields and purity, particularly in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This involves fine-tuning various reaction parameters to maximize product formation and minimize impurities.

Key strategies and findings in optimizing related nicotinamide syntheses include:

Reaction Condition Optimization: Precise control over temperature, pressure, and catalyst selection is paramount. Temperature optimization can influence reaction rates and prevent undesirable side reactions.

Catalyst Selection: The choice of catalyst significantly impacts reaction efficiency. For instance, in the synthesis of ethyl nicotinate (B505614) (PubChem CID: 69188), using a solid acid catalyst (HND230) in toluene (B28343) allowed for a high yield of 97.2% and 99.5% purity. Sulfonic acid resins have also been shown to enhance reaction rates in nicotinic acid-ethylamine condensation, achieving 78% yield with 93% selectivity.

Solvent Systems: The selection of appropriate solvents or even solvent-free conditions can dramatically improve yield and purity while reducing environmental impact. For example, the ester aminolysis of methyl nicotinate with ethylamine (B1201723) under solvent-free conditions yielded 80–90% with >98% purity by HPLC.

Purification Techniques: Effective purification methods are essential to obtain high-purity products. Techniques such as recrystallization, distillation, and chromatography are commonly employed. For instance, an improved Zincke reaction for the synthesis of nicotinamide-1-15N achieved 98% isotopic purity and 55% yield through cycles of filtration with activated carbon, solvent evaporation, pH adjustment, and recrystallization, avoiding laborious flash chromatography [previous search result 33, 39].

Process Monitoring and Control: In-line monitoring techniques, such as Raman spectroscopy, can be used to track reaction progress and ensure complete conversion, as demonstrated in the green synthesis of ibuprofen-nicotinamide cocrystals [previous search result 8, 21].

Design of Experiments (DoE): Statistical methods like DoE are increasingly utilized to systematically evaluate the impact of multiple experimental inputs on reaction outcomes (e.g., yield, purity). This approach can lead to more efficient optimization compared to traditional one-factor-at-a-time (OFAT) methods.

While specific optimization data for this compound synthesis is limited in the provided results, the high yields reported for complex this compound derivatives (e.g., 94% yield for a specific derivative [previous search result 37, 38]) suggest that efficient synthetic routes and optimization strategies are being developed for compounds incorporating this core structure.

Table 1: Examples of Yield and Purity in Nicotinamide Derivative Syntheses

Compound Synthesized (Analog)Synthetic MethodYield (%)Purity (%)Reference
N-EthylnicotinamideEster Aminolysis80–90>98 (HPLC)
N-EthylnicotinamideSchotten-Baumann70–85High (Recrystallization)
N-EthylnicotinamideNitrile Aminolysis65–75After distillation
Nicotinamide-1-15NImproved Zincke Reaction5598 (Isotopic Purity)[previous search result 33, 39]
Ethyl NicotinateSolid Acid Catalysis97.299.5 (GC)
Complex this compound Derivative(Specific route not detailed for core)94Not specified for final product, but "high purity" mentioned[previous search result 37, 38]

Advanced Spectroscopic and Structural Characterization of 2 Ethylnicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds by providing detailed information about the environment of individual nuclei, particularly hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is crucial for identifying the types of hydrogen atoms present in 2-Ethylnicotinamide and their connectivity. The chemical shifts, multiplicities, and integration values derived from the ¹H NMR spectrum provide a comprehensive picture of the proton environment. For N-ethylnicotinamide (a closely related compound with an ethyl group on the amide nitrogen instead of the pyridine (B92270) ring), a ¹H NMR spectrum has been reported chemicalbook.com. While specific ¹H NMR data for this compound (with the ethyl group on the pyridine ring at position 2) are not directly available in the search results, general principles of ¹H NMR can be applied.

Typically, a ¹H NMR spectrum of this compound would show distinct signals for:

Pyridine Ring Protons: These protons (at positions 3, 4, 5, and 6) would typically resonate in the aromatic region (around 7-9 ppm), exhibiting characteristic coupling patterns (e.g., doublets of doublets, triplets) due to coupling with adjacent protons on the pyridine ring nih.gov. The exact chemical shifts would depend on the electronic influence of the ethyl and carboxamide substituents.

Ethyl Group Protons: The methylene (B1212753) protons (-CH₂-) of the ethyl group would appear as a quartet, typically around 2-3 ppm, due to coupling with the methyl protons. The methyl protons (-CH₃) would appear as a triplet, usually around 1 ppm youtube.com.

Amide Protons: The protons on the amide group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary significantly depending on solvent and concentration due to hydrogen bonding and exchange phenomena.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Hypothetical Data)

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H-37.5 - 8.0dd1H
Pyridine H-47.0 - 7.5dd1H
Pyridine H-57.0 - 7.5dd1H
Pyridine H-68.5 - 9.0dd1H
Ethyl -CH₂-2.5 - 3.0q2H
Ethyl -CH₃1.0 - 1.5t3H
Amide -NH₂6.0 - 8.0 (broad)br s2H

Note: These are hypothetical values based on typical chemical shifts for similar functional groups and are provided for illustrative purposes of data presentation.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Due to the larger chemical shift range of ¹³C compared to ¹H, it is particularly useful for distinguishing different types of carbon atoms, including quaternary carbons wisc.eduoregonstate.edu.

For this compound, the ¹³C NMR spectrum would typically show signals for:

Pyridine Ring Carbons: These five carbons would resonate in the aromatic/heteroaromatic region (120-160 ppm) wisc.eduoregonstate.edu. The carbon bearing the ethyl group (C-2) and the carbon bearing the carboxamide group (C-3) would be expected to show distinct chemical shifts due to their substitution patterns and electronic environments. The nitrogen in the pyridine ring also significantly influences the chemical shifts of adjacent carbons acs.org.

Carboxamide Carbon: The carbonyl carbon of the amide group (-C(=O)NH₂) would appear significantly downfield, typically in the range of 160-180 ppm wisc.eduoregonstate.eduorganicchemistrydata.org.

Ethyl Group Carbons: The methylene carbon (-CH₂-) would resonate around 20-30 ppm, and the methyl carbon (-CH₃) would appear around 10-20 ppm wisc.edu.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

Carbon TypeChemical Shift (δ, ppm)
Pyridine C-2150 - 160
Pyridine C-3140 - 150
Pyridine C-4120 - 130
Pyridine C-5130 - 140
Pyridine C-6140 - 150
Amide C=O165 - 175
Ethyl -CH₂-20 - 30
Ethyl -CH₃10 - 20

Note: These are hypothetical values based on typical chemical shifts for similar functional groups and are provided for illustrative purposes of data presentation.

Correlation of NMR Chemical Shifts with Electronic Effects and Reactivity

NMR chemical shifts are highly sensitive to the electron density around the nucleus. Electron-withdrawing groups generally cause a deshielding effect, shifting signals downfield (higher ppm values), while electron-donating groups cause an upfield shift (lower ppm values) ucl.ac.uk. In nicotinamide (B372718) derivatives, the electronic effects of substituents on the pyridine ring and the amide nitrogen significantly influence the chemical shifts, particularly for the ring carbons.

Studies on N-alkylnicotinamides have shown a correlation between ¹³C NMR chemical shifts of ring carbons and their electron-withdrawing power, which in turn correlates with their reactivity in hydride transfer reactions acs.orgnih.gov. Specifically, the values of δ¹³C for all ring carbons tend to increase with increasing electron-withdrawing power of the N-alkyl substituent. The C-4 carbon, which is often the site of hydride transfer in NAD⁺, shows the most significant downfield shift (up to 2.4 ppm) in response to increased electron withdrawal, indicating a decrease in electron density at this position acs.orgnih.gov. This decreased electron density at C-4 is quantitatively correlated with increased reactivity acs.orgnih.gov.

While this compound has an ethyl group on the pyridine ring rather than the amide nitrogen, similar principles of electronic effects apply. The ethyl group is an electron-donating group. Its presence at position 2 of the pyridine ring would induce electronic effects on the adjacent and remote carbons and protons of the pyridine ring and the amide group. These effects would be observable as specific chemical shift perturbations across the molecule. For instance, the electron-donating nature of the ethyl group might lead to slightly upfield shifts for nearby pyridine ring carbons (C-3 and C-6) compared to an unsubstituted nicotinamide, reflecting increased electron density. Conversely, the electron-withdrawing nature of the carboxamide group would pull electron density from the ring, especially from C-3 and C-4. The interplay of these effects dictates the final observed chemical shifts, providing insights into the molecule's electronic structure and potential reactivity.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structural features through fragmentation patterns whitman.edusavemyexams.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for analyzing volatile and semi-volatile compounds in complex mixtures nih.govresearchgate.net. For this compound, if it is sufficiently volatile or can be derivatized to increase volatility, GC-MS can be employed for its identification and quantification.

In GC-MS, the sample is first separated by the gas chromatograph, and then individual components eluting from the GC column are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules, typically via electron ionization (EI), producing a molecular ion (M⁺) and characteristic fragment ions savemyexams.comchemguide.co.uk. The molecular ion peak corresponds to the intact molecule with one electron removed, providing the molecular mass whitman.edusavemyexams.com. For this compound (C₈H₁₀N₂O), the molecular weight is 150.18 g/mol , and the monoisotopic mass is 150.07932 Da uni.lu. Therefore, the molecular ion peak (M⁺) would be observed at m/z 150. An [M+1] peak, due to the natural abundance of ¹³C, would also be present savemyexams.com.

Fragmentation patterns in EI-MS are highly characteristic of a compound's structure chemguide.co.uk. For this compound, common fragmentation pathways would likely involve:

Loss of the ethyl group: This could lead to a fragment ion corresponding to the nicotinamide moiety.

Loss of the amide group: Fragmentation involving the carboxamide could yield a pyridine-ethyl fragment.

Cleavages within the ethyl chain: Alpha-cleavage or other bond cleavages within the ethyl group could lead to smaller characteristic fragments.

Rearrangements: Pyridine derivatives can undergo complex rearrangements, leading to various diagnostic ions.

GC-MS has been used in studies involving nicotinamide derivatives, for instance, in the determination of N-ethylnicotinamide (a metabolite of nikethamide) in biological samples, where GLC-MS (Gas-Liquid Chromatography-Mass Spectrometry) provided unequivocal proof of its presence researchgate.net. This demonstrates the utility of GC-MS for identifying and confirming the presence of such compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmatory Analysis

LC-MS is another powerful hyphenated technique, particularly suitable for non-volatile or thermally labile compounds, which might not be amenable to GC-MS nih.gov. It couples liquid chromatography, which separates compounds based on their interaction with a stationary phase and a mobile phase, with mass spectrometry. LC-MS, especially LC-MS/MS (tandem mass spectrometry), offers high specificity and sensitivity for the measurement of small molecules in complex samples nih.gov.

For this compound, LC-MS would provide confirmatory analysis by:

Accurate Mass Determination: High-resolution LC-MS (e.g., LC-QTOF-MS) can precisely determine the molecular mass, allowing for the calculation of the exact elemental composition, which is critical for confirming the molecular formula (C₈H₁₀N₂O) uni.lumdpi.com.

Retention Time Matching: The compound's retention time in a specific LC method can serve as a valuable identifier when compared to a known standard.

MS/MS Fragmentation: In LC-MS/MS, the precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 151.08660 for this compound uni.lu) is selected and fragmented further, producing a unique product ion spectrum nih.govnih.gov. This fragmentation pattern acts as a "fingerprint" for the compound, providing highly confident identification even in complex matrices nih.gov. For instance, studies on N-methylnicotinamide (a related nicotinamide metabolite) utilize LC-MS/MS for quantification and confirmation, demonstrating the applicability of this technique to nicotinamide derivatives nih.govresearchgate.net. The predicted adducts and their m/z values for this compound include [M+H]⁺ at 151.08660, [M+Na]⁺ at 173.06854, and [M+NH₄]⁺ at 168.11314 uni.lu. These values are crucial for targeted LC-MS/MS methods.

Table 3: Predicted Mass Spectrometry Adducts for this compound

Adductm/zPredicted CCS (Ų) uni.lu
[M+H]⁺151.08660130.7
[M+Na]⁺173.06854142.7
[M+NH₄]⁺168.11314138.6
[M+K]⁺189.04248137.1
[M-H]⁻149.07204132.4
[M+Na-2H]⁻171.05399137.3
[M]⁺150.07877132.7
[M]⁻150.07987132.7

Note: CCS values are Predicted Collision Cross Section values calculated using CCSbase uni.lu.

The combination of NMR and MS provides a robust approach for the comprehensive spectroscopic and structural characterization of this compound, enabling its unambiguous identification and the understanding of its molecular properties.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is indispensable for identifying functional groups within a molecule by analyzing its characteristic vibrational modes. Both techniques probe the molecular vibrations, but they operate based on different principles and thus provide complementary information. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light, arising from vibrations that cause a change in polarizability.

For this compound, key functional groups include the pyridine ring, the amide group (–CONH₂), and the ethyl group (–CH₂CH₃). While specific IR and Raman spectra for this compound were not found in the immediate search, the principles of these techniques allow for prediction of characteristic bands. For instance, the amide group would typically exhibit N-H stretching vibrations in the 3100-3500 cm⁻¹ region, C=O stretching (amide I band) around 1630-1690 cm⁻¹, and N-H bending (amide II band) around 1550-1640 cm⁻¹. nih.govresearchgate.net The pyridine ring would show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ range, and out-of-plane bending vibrations below 900 cm⁻¹. researchgate.net The ethyl group would contribute C-H stretching vibrations around 2850-3000 cm⁻¹ and various bending modes. nist.gov The presence and positions of these bands would confirm the existence of these functional groups in the this compound structure. nih.govstfc.ac.ukresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Applications

Single crystal X-ray diffraction (SC-XRD) is the primary method for characterizing the atomic structure of materials, providing detailed information about the internal lattice of crystalline substances. wikipedia.orguhu-ciqso.es The technique requires high-quality single crystals, typically ranging from 20 to 400 micrometers in size. uwaterloo.ca The diffracted X-rays are detected as spots (reflections), and the analysis of their positions and intensities allows for the determination of the 3D atomic or molecular structure of the compound. wikipedia.orguol.de This includes obtaining XYZ coordinates for each atom, which are then used to calculate bond lengths, angles, torsion angles, and other geometrical parameters crucial for chemical understanding. uwaterloo.cauol.de While a specific single-crystal X-ray diffraction study for this compound was not identified in the search results, this technique would be applied to precisely determine its solid-state molecular geometry, including the planarity of the pyridine ring, the orientation of the amide group, and the conformation of the ethyl substituent. nih.govrigaku.comevotec.combruker.comyoutube.com

Analysis of Hydrogen Bonding and Supramolecular Interactions

X-ray crystallography is particularly adept at revealing intermolecular interactions, such as hydrogen bonding and π-stacking, which are fundamental to the formation of supramolecular structures in the solid state. researchgate.netbeilstein-journals.orgworktribe.com The amide group in this compound, with its N-H and C=O functionalities, is a strong candidate for forming various hydrogen bonds (e.g., N-H···O, N-H···N). The pyridine nitrogen can also act as a hydrogen bond acceptor. researchgate.netnih.gov

Studies on related nicotinamide derivatives, such as N-methylnicotinamide, have shown the formation of intricate hydrogen-bonded supramolecular networks. For instance, N-methylnicotinamide has been observed to form N–H…O and O–H…O hydrogen bonds, leading to supramolecular coordination chains and networks in copper(II) complexes. researchgate.netresearchgate.net These interactions can result in 1D chains, 2D sheets, or even 3D networks, depending on the specific packing motifs. nih.gov The analysis of these interactions through X-ray crystallography provides insights into how molecules of this compound might self-assemble in the solid state, influencing properties such as crystal morphology, solubility, and stability. beilstein-journals.orgworktribe.com

Advanced Analytical Methodologies for Identification and Quantification in Complex Matrices

Analytical methodologies are crucial for the identification and quantification of chemical compounds, especially in complex matrices where other substances may interfere. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a robust chromatographic technique used to separate, identify, and quantify individual components in a mixture. ajprd.comjneonatalsurg.com It is highly advantageous due to its speed, specificity, accuracy, precision, and ease of automation. jneonatalsurg.com The method involves a stationary phase (typically a C18 column for reverse-phase HPLC) and a mobile phase (a solvent system) that carries the sample components through the column. nih.govpensoft.net

The development of an HPLC method for this compound would involve optimizing parameters such as mobile phase composition, flow rate, column type, and detection wavelength to achieve optimal separation and sensitivity. ajprd.comjneonatalsurg.com For instance, N1-ethylnicotinamide (this compound) has been successfully used as a synthetic homologous derivative and internal standard in a reverse-phase HPLC method for the determination of N1-methylnicotinamide in biological fluids. nih.gov This method utilized a Nucleosil 100-C18 column with an isocratic mobile phase of acetonitrile, triethylamine, and sodium heptanesulfonate, with detection by spectrofluorimetry at excitation and emission wavelengths of 366 nm and 418 nm, respectively. nih.gov

Method validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose and complies with regulatory guidelines, such as those from the International Conference on Harmonisation (ICH). ajprd.comjneonatalsurg.compensoft.netchemmethod.com Key validation parameters include:

Linearity : Demonstrating a proportional relationship between analyte concentration and detector response over a specified range. ajprd.com

Accuracy : Closeness of test results to the true value. ajprd.com

Precision : The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ajprd.comnih.gov

Specificity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chemmethod.com

Limit of Detection (LOD) : The lowest analyte concentration that can be reliably detected. ajprd.comchemmethod.com

Limit of Quantification (LOQ) : The lowest analyte concentration that can be accurately and precisely quantified. ajprd.comchemmethod.com

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters. ajprd.com

The successful application of N1-ethylnicotinamide as an internal standard in validated HPLC methods demonstrates its amenability to such analytical approaches for identification and quantification. nih.gov

Thin-Layer Chromatography (TLC) in Analytical Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique used for the separation and preliminary identification of compounds in a mixture. savemyexams.comresearchgate.net It involves a stationary phase, typically a thin layer of adsorbent material (like silica (B1680970) gel or alumina) coated on an inert support, and a mobile phase (a liquid solvent) that moves up the stationary phase by capillary action. savemyexams.comresearchgate.netphytopharmajournal.com

For this compound, TLC can be employed for analytical screening, purity assessment, or monitoring reaction progress. Components of a mixture separate based on their differential affinities for the stationary and mobile phases, resulting in distinct spots on the TLC plate. savemyexams.com The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property used for identification. phytopharmajournal.com

Detection of spots on the TLC plate can be achieved using various methods. If the compound is colored, spots are directly visible. For colorless compounds like this compound, detection often involves UV light (e.g., at 254 nm) or chemical derivatization using spray reagents (e.g., iodine vapor). savemyexams.comphytopharmajournal.comresearchgate.netuni-giessen.de N-ethylnicotinamide has been detected in biological samples (blood and urine) using TLC as part of a screening procedure, often in conjunction with gas chromatography-mass spectrometry (GLC-MS) for confirmation. researchgate.net This highlights TLC's utility as an initial screening tool due to its simplicity and ability to provide rapid qualitative results. researchgate.netuni-giessen.de

Chemical Reactivity and Mechanistic Pathways of 2 Ethylnicotinamide

Redox Reactions of the Nicotinamide (B372718) Moiety

The nicotinamide group is well-established for its role in reversible redox processes, central to various metabolic pathways. 2-Ethylnicotinamide, possessing this core structure, is expected to participate in similar oxidation and reduction reactions.

While specific oxidation products for this compound are not extensively detailed in the general scientific literature from permissible sources, the nicotinamide ring is known to undergo oxidation in various contexts. For instance, in biological systems, nicotinamide (a closely related compound) is catabolized through oxidation pathways that lead to pyridone derivatives, such as N-methyl-2-pyridone-5-carboxamide and N-methyl-4-pyridone-3-carboxamide.,, These metabolic transformations highlight the susceptibility of the nicotinamide ring to oxidative processes, which can involve the introduction of oxygen atoms or changes in the aromaticity of the pyridine (B92270) ring.

The reduction of the nicotinamide moiety is a well-characterized process, typically involving the transfer of a hydride ion. This is exemplified by the interconversion of nicotinamide adenine (B156593) dinucleotide (NAD+) to its reduced form, NADH.,, In such reactions, the pyridinium (B92312) ring of the nicotinamide moiety accepts a hydride ion.,

The reduction of N-substituted pyridinium salts, which include the nicotinamide core, can yield different dihydropyridine (B1217469) isomers: 1,2-, 1,4-, and 1,6-dihydropyridines. The specific isomer formed can depend on the reducing agent used. For instance, sodium dithionite (B78146) (Na2S2O4) is known to regioselectively reduce NAD+ to the 1,4-dihydronicotinamide form, and nicotinamide riboside (NR) to its 1,4-dihydropyridinyl riboside counterpart., In contrast, reduction with sodium borohydride (B1222165) (NaBH4) or other milder hydride-based reducing agents may result in a mixture of these isomeric dihydropyridines. This indicates that the reduction of this compound would likely involve the formation of a dihydropyridine structure.

Table 1: General Redox Pathways of the Nicotinamide Moiety

Reaction TypeMoiety TransformationRepresentative Products (from related compounds)
OxidationPyridine ring oxidationPyridone derivatives (e.g., N-methyl-2-pyridone-5-carboxamide),
ReductionPyridinium ring reductionDihydropyridine isomers (e.g., 1,4-dihydronicotinamide),

Nucleophilic Substitution Reactions

The nicotinamide structure, particularly its pyridinium form, can be susceptible to nucleophilic attack. In general, nucleophilic substitution reactions involve the replacement of a functional group by an electron-rich species (nucleophile) on an electron-deficient molecule (electrophile)., These reactions can proceed via different mechanisms, such as SN1 or SN2, depending on the substrate and conditions.,

While direct examples for this compound are not explicitly detailed in the provided search results from permissible sources, the behavior of related nicotinamide derivatives offers insights. For instance, nicotinamide riboside (NAR), which contains a nicotinamide moiety, is known to undergo nucleophilic degradation. This can occur through nucleophilic attack on the anomeric carbon or the pyridinium moiety, where the pyridinium group can act as an effective leaving group in the presence of suitable nucleophiles like hydroxide (B78521) anions, leading to the cleavage of bonds., This suggests that the nicotinamide ring in this compound could present electrophilic centers vulnerable to nucleophilic attack, potentially leading to substitution or ring-opening reactions under appropriate conditions.

Reactivity Correlated with Electronic Density and Hydride Transfer

The chemical reactivity of the nicotinamide moiety, particularly its capacity for hydride transfer, is intimately linked to its electronic density. The nicotinamide ring serves as the active site for accepting or donating a hydride in redox reactions.

Studies on N-alkylnicotinamides have demonstrated a quantitative correlation between a decrease in electron density at the C-4 position of the nicotinamide ring and a significant increase in the rate of reduction (hydride transfer). This indicates that factors which lower the electron density at this specific carbon atom enhance its electrophilic character, thereby facilitating its role as a hydride acceptor. The electronic properties of the nicotinamide ring can be influenced by substituents, and alterations to the amide functional group can vary these electronic properties, potentially accelerating reaction rates.

The hydride transfer process itself can be understood as the concerted movement of two electrons and a proton. Density functional theory (DFT) studies have explored this process, highlighting the role of charge transfer between the interacting molecules. The efficiency and mechanism of hydride transfer are thus directly influenced by the electronic distribution within the nicotinamide moiety.

Dimerization and Intermediate Species Behavior

This behavior suggests that this compound, upon one-electron reduction, could similarly form radical intermediates that are prone to dimerization, leading to more complex dimeric products. The formation and behavior of these intermediate species are crucial for understanding the complete reaction pathways of nicotinamide compounds.

Computational and Theoretical Studies of 2 Ethylnicotinamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, rooted in quantum mechanics, are employed to investigate the electronic structure and energetic properties of molecules. These methods aim to solve the Schrödinger equation for a given molecular system, providing a detailed understanding of its electronic distribution, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a widely used quantum chemical method due to its balance of accuracy and computational efficiency, making it suitable for a broad range of molecular systems scispace.com. DFT applications typically involve calculating the electronic ground state properties based on the electron density scispace.com. For a compound like 2-Ethylnicotinamide, DFT calculations would be instrumental in determining:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively, and thus its chemical reactivity researchgate.net.

Molecular Electrostatic Potential (MEP) Maps: Visualizing the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.

While DFT is extensively applied to various nicotinamide (B372718) derivatives and related organic molecules for these purposes, specific DFT data, such as calculated HOMO-LUMO gaps or MEP maps, for this compound were not found in the reviewed literature.

Ab Initio Computational Methods

Ab initio methods are a class of quantum chemical techniques that derive their calculations directly from fundamental physical principles, without the use of empirical parameters or experimental data libretexts.orgiupac.org. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster theory), offer a high level of accuracy but are generally more computationally intensive than DFT, limiting their application to smaller systems or very precise analyses libretexts.org. For this compound, ab initio calculations could provide:

Highly Accurate Electronic Energies: Refining the understanding of its stability and potential energy surfaces.

Precise Geometries and Vibrational Frequencies: Offering benchmark quality data for comparison with experimental observations.

Detailed Wavefunction Analysis: Providing deeper insights into bonding characteristics and electron correlation effects.

Despite their high accuracy, specific ab initio studies providing detailed results for this compound were not identified in the search.

Assessment of Thermodynamic and Kinetic Parameters

Computational methods can also be used to assess thermodynamic and kinetic parameters, which are crucial for understanding a molecule's stability, reaction feasibility, and reaction rates.

Thermodynamic Parameters: These include standard enthalpies, entropies, and Gibbs free energies of formation or reaction. For this compound, these calculations could predict its stability relative to other isomers or its energetic favorability in various chemical transformations. Studies on nicotinamide and its derivatives have explored thermodynamic properties like melting temperatures and enthalpies of fusion mdpi.commostwiedzy.plresearchgate.net.

Kinetic Parameters: This involves calculating activation energies and transition states for chemical reactions. This would allow for the prediction of reaction pathways and rates involving this compound, such as its oxidation, reduction, or substitution reactions. While kinetic parameters are often determined experimentally for nicotinamide derivatives interacting with enzymes figshare.comresearchgate.netnih.govnih.gov, specific computational assessments of intrinsic kinetic parameters for this compound's chemical reactions were not found.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time nih.govcresset-group.commdpi.com. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide insights into the dynamic behavior of molecules, including conformational changes, flexibility, and interactions with their environment (e.g., solvent, other molecules) iupac.orgnih.govcresset-group.combiorxiv.org.

For this compound, MD simulations would be valuable for:

Conformational Landscape Exploration: Identifying stable and transient conformations the molecule can adopt, especially in solution.

Solvent Effects: Investigating how the presence of different solvents influences the molecule's conformation and interactions.

While MD simulations are widely applied to study the dynamics of biological macromolecules and their interactions with ligands, including various nicotinamide derivatives nih.gov, specific MD simulation data for the conformational analysis and dynamics of this compound itself were not found in the current literature.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a specific biological macromolecule, such as a protein or enzyme libretexts.orgdergipark.org.trscitechnol.com. It aims to predict the binding mode and affinity of a ligand to its target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies are routinely used in drug discovery to screen potential drug candidates and understand their mechanism of action dergipark.org.trscitechnol.comnih.govresearchgate.net. For this compound, if it were considered as a potential ligand for a biological target, molecular docking could predict:

Binding Poses: The specific orientation and conformation of this compound within the active site or binding pocket of a macromolecule.

Intermolecular Interactions: The types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between this compound and the residues of the binding site libretexts.org.

Binding Affinities: A scoring function estimates the strength of the interaction, often expressed as a binding energy (e.g., kcal/mol) dergipark.org.trscitechnol.comnih.gov. A lower (more negative) binding energy generally indicates a stronger predicted affinity.

Despite the widespread use of molecular docking for nicotinamide derivatives in studies related to various biological targets, including enzymes and receptors nih.govresearchgate.net, specific molecular docking data, such as predicted binding modes or affinities for this compound with particular biological macromolecules, were not identified in the conducted search.

In Silico Property Prediction (e.g., ADME for drug-likeness)

In silico property prediction involves the use of computational methods to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of a compound, along with its drug-likeness. This approach is vital in early drug discovery to filter out molecules with unfavorable pharmacokinetic profiles, thereby increasing the success rate of drug candidates researchgate.netnih.govmdpi.com. Key physicochemical properties that influence a compound's drug-likeness include molecular weight, lipophilicity (often expressed as LogP or XlogP), hydrogen bond donors and acceptors, and topological polar surface area (TPSA) sailife.comwikipedia.orgnih.govyoutube.com.

For this compound, specific predicted properties are available:

PropertyValueUnitSource
Molecular FormulaC8H10N2O- uni.lu
Molecular Weight150.07932Da uni.lu
XlogP (predicted)0.6- uni.lu
Hydrogen Bond Donors2-(Calculated)
Hydrogen Bond Acceptors2-(Calculated)

Lipinski's Rule of Five Compliance: Lipinski's Rule of Five is a widely used guideline to assess the oral bioavailability and drug-likeness of a compound sygnaturediscovery.comdrugbank.com. A molecule is generally considered drug-like if it meets most of the following criteria:

Molecular weight less than 500 Daltons (Da) sygnaturediscovery.comdrugbank.com.

Calculated LogP (or XlogP) not greater than 5 sailife.comsygnaturediscovery.comdrugbank.com.

No more than 5 hydrogen bond donors sygnaturediscovery.comdrugbank.com.

No more than 10 hydrogen bond acceptors sygnaturediscovery.comdrugbank.com.

Based on the predicted properties, this compound complies with all criteria of Lipinski's Rule of Five:

Its molecular weight (150.07932 Da) is well below 500 Da uni.lu.

Its predicted XlogP value (0.6) is significantly less than 5 uni.lu.

It has 2 hydrogen bond donors (from the amide -NH2 group), which is less than or equal to 5.

It has 2 hydrogen bond acceptors (one from the amide oxygen and one from the pyridine (B92270) nitrogen), which is less than or equal to 10.

These in silico predictions suggest that this compound possesses physicochemical properties favorable for oral absorption and distribution, aligning with characteristics typically observed in drug-like molecules researchgate.netsailife.comwikipedia.orgnih.gov. Other parameters such as topological polar surface area (TPSA) and the number of rotatable bonds are also considered in comprehensive ADME predictions, influencing cell permeability and bioavailability, respectively nih.govyoutube.comijcrt.org.

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to establish correlations between the chemical structure of a compound and its biological activity biotechnologia-journal.org. This understanding allows for the rational design and optimization of new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles mdpi.comresearchgate.netnih.gov.

As a derivative of nicotinamide, this compound's biological activity would be influenced by its core nicotinamide scaffold and the specific ethyl substitution at the 2-position of the pyridine ring. Nicotinamide and its derivatives are known to interact with various biological targets, notably as precursors to NAD+ and as modulators of enzymes like nicotinamide N-methyltransferase (NNMT) mdpi.comontosight.airesearchgate.net.

In the context of nicotinamide derivatives, SAR investigations have shown that even subtle changes in substituents can significantly impact binding affinity and enzymatic inhibition mdpi.comresearchgate.netnih.govmdpi.comunivpm.it. For instance, studies on NNMT inhibitors, which often feature a nicotinamide-like moiety, have revealed that the position and electronic nature of substituents are critical for effective interaction with the enzyme's active site mdpi.comresearchgate.netmdpi.comunivpm.it. The ethyl group in this compound, being an alkyl substituent, would introduce steric and lipophilic effects that differentiate its interactions from unsubstituted nicotinamide or other derivatives. These effects could alter the compound's ability to fit into a binding pocket, form specific hydrogen bonds, or engage in hydrophobic interactions, thereby influencing its biological activity.

Predictive modeling in SAR leverages computational techniques to forecast the activity of new compounds based on the relationships derived from known active molecules biotechnologia-journal.org. While specific detailed SAR studies focused solely on this compound are not extensively documented in the provided search results, the principles established for other nicotinamide-based compounds would be applicable. By analyzing the structural modifications (e.g., the ethyl group) and comparing them to known SAR data for related compounds, researchers can infer potential activities or guide further synthetic efforts to optimize this compound for specific biological targets.

Theoretical Reactivity Indexes and Electrophilicity Scales

Key theoretical reactivity indexes include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule and is related to the negative of electronegativity nih.govresearchgate.net.

Chemical Hardness (η) and Softness (S): Hardness quantifies a molecule's resistance to charge transfer or deformation, while softness (the inverse of hardness) indicates its polarizability nih.govresearchgate.net. The Hard and Soft Acids and Bases (HSAB) principle is founded on these concepts, predicting that hard acids prefer to react with hard bases, and soft acids with soft bases nih.gov.

Fukui Functions: These are local reactivity descriptors that indicate the most reactive atomic sites within a molecule for nucleophilic (electron-donating), electrophilic (electron-accepting), or radical attacks acs.orgnih.govresearchgate.net. For instance, a high Fukui function value for nucleophilic attack (f k+) at a specific atom suggests that atom is prone to attack by an electrophile acs.org.

Electrophilicity Scales: The electrophilicity index (ω) quantifies the stabilization energy that occurs when a system acquires additional electronic charge from its surroundings nih.govresearchgate.net. This index helps in classifying compounds based on their electrophilic character, with scales like Domingo's categorizing compounds as strong, moderate, or weak electrophiles researchgate.net.

Mayr's electrophilicity and nucleophilicity scales are prominent examples that quantify reactivity based on kinetic measurements uni-muenchen.dechemrxiv.orglmu.de. These scales utilize parameters (E for electrophilicity, N for nucleophilicity, and sN for nucleophile-specific sensitivity) to predict absolute rate constants for various electrophile-nucleophile combinations across a wide range of reactivity uni-muenchen.dechemrxiv.org.

For this compound, quantum chemical calculations would involve optimizing its molecular geometry and then computing its electronic structure. This would yield values for its frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are directly related to chemical potential, hardness, and softness researchgate.net. The spatial distribution of Fukui functions would pinpoint the most reactive sites on the this compound molecule for different types of chemical reactions. While specific calculated reactivity indexes or electrophilicity values for this compound were not found in the search results, the established methodologies allow for such detailed computational analyses to predict its chemical behavior.

Molecular and Cellular Biological Activity of 2 Ethylnicotinamide and Its Analogs

Metabolic and Biochemical Roles

Research into the metabolic and biochemical roles of 2-Ethylnicotinamide specifically is not extensively documented in the provided literature. However, as a nicotinamide (B372718) derivative, its potential activities can be inferred by understanding the broader roles of nicotinamide and its well-studied analogs in cellular metabolism.

Involvement in NAD+ and NADP+ Biosynthesis Pathways

Nicotinamide (PubChem CID: 936) is a crucial precursor for the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+, PubChem CID: 925) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+, PubChem CID: 5886). These coenzymes are fundamental to numerous metabolic processes in all living cells. NAD+ biosynthesis occurs through three primary pathways: the de novo pathway (from tryptophan), the Preiss-Handler pathway (from nicotinic acid), and the salvage pathway (from nicotinamide and nicotinamide riboside) embopress.orgmdpi.comnih.govnih.govresearchgate.netcreative-proteomics.comresearchgate.netaboutnad.comresearchgate.netnutritionalassessment.org. NAD+ can be converted to NADP+ by the activity of NAD+ kinase researchgate.netnutritionalassessment.org.

Participation in Cellular Respiration and Energy Production Mechanisms

NAD+ and its reduced form, NADH, are central to cellular respiration and energy production, acting as electron carriers in redox reactions embopress.orgmdpi.comnih.govnutritionalassessment.orglibretexts.org. NAD+ plays a fundamental role in glycolysis, the citric acid cycle (TCA cycle), and oxidative phosphorylation, which are key processes for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell embopress.orgmdpi.comnih.govlibretexts.org. NADP+ and its reduced form, NADPH, are crucial for cellular defense against oxidative stress and in the synthesis of fatty acids, cholesterol, and DNA embopress.org.

Although N-Ethylnicotinamide participates in redox reactions within cells and acts as a precursor to NAD+, thereby influencing cellular respiration and energy production , specific research detailing the direct participation of this compound in these mechanisms is not provided in the current literature.

Interaction with Nicotinamide N-Methyltransferase (NNMT) Activity

Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide (NAM) using S-adenosyl-L-methionine (SAM) as a methyl donor, forming 1-methylnicotinamide (B1211872) (1-MNA, PubChem CID: 457) and S-adenosyl-L-homocysteine (SAH) nih.govmdpi.comfrontiersin.orguniprot.orgatlasgeneticsoncology.orguniversiteitleiden.nlulpgc.esfrontiersin.orguniprot.orgacs.org. This enzymatic activity is a predominant pathway for nicotinamide clearance and plays a central role in regulating cellular methylation potential and NAD+ levels through the salvage pathway nih.govfrontiersin.orguniprot.orguniversiteitleiden.nluniprot.orgacs.org. Elevated NNMT activity has been observed in various diseases, including metabolic disorders and cancers frontiersin.orguniversiteitleiden.nlfrontiersin.orgacs.org.

While some nicotinamide analogs have been investigated as NNMT inhibitors mdpi.comfrontiersin.orguniversiteitleiden.nl, there is no specific information in the provided search results indicating that this compound directly interacts with or modulates NNMT activity.

Modulation of Key Metabolic Pathways

Nicotinamide and its derivatives are known to modulate various metabolic pathways due to their involvement in NAD+ and NADP+ metabolism. For instance, NAD+ levels directly influence the activity of metabolic enzymes in energy-production pathways and can indirectly affect many downstream processes nih.gov. Regulation of the intracellular NAD+ pool holds therapeutic potential for metabolic syndrome, obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes (T2D) nih.gov.

However, specific research findings on the modulation of key metabolic pathways directly by this compound are not available in the provided information.

Molecular Target Interactions and Mechanistic Elucidation

Activation of Tropomyosin-Related Kinase B (TrkB)

Tropomyosin-Related Kinase B (TrkB) is a receptor tyrosine kinase that binds with high affinity to brain-derived neurotrophic factor (BDNF), a neurotrophin crucial for neuronal growth, survival, and differentiation biorxiv.orgnih.gov. TrkB activation triggers various intracellular signaling cascades, including the phosphatidylinositol kinase/protein kinase B (PI3K/Akt), phospholipase C-γ (PLCγ), and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways, which regulate cellular processes such as differentiation, proliferation, and survival embopress.orgbiorxiv.orgnih.gov.

Several nicotinamide derivatives have been identified as TrkB activators. For example, 2-fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN), a fluoropyridine analog, has been shown to activate TrkB and demonstrate neuroprotective effects in animal models of ocular trauma biorxiv.orgnih.govarvojournals.orgdtic.milbiorxiv.org. N-Acetylserotonin (PubChem CID: 903), another compound with a nicotinamide-like structure, also acts as a TrkB receptor agonist.

Despite the identification of other nicotinamide derivatives as TrkB activators, there is no specific information in the provided search results indicating that this compound directly activates Tropomyosin-Related Kinase B.

Inhibition of Penicillin-Binding Protein 3 (PBP3)

Penicillin-Binding Protein 3 (PBP3) is a crucial enzyme in bacteria, playing a vital role in the final stages of peptidoglycan biosynthesis, which is essential for bacterial cell wall formation and division. nih.govmdpi.com PBP3 is a well-validated antimicrobial target, and its inhibition typically leads to the formation of filamentous organisms and ultimately bacterial death. nih.gov

While PBP3 is a significant target in antimicrobial drug development, direct and specific research findings on the inhibition of PBP3 solely by this compound are limited in the available literature. Studies have explored other nicotinamide derivatives and related compounds as PBP3 inhibitors. For instance, some nicotinoylglycine derivatives have shown potential to inhibit PBP3, as indicated by docking results and biological activity, suggesting a broader class potential for interaction with this enzyme. nih.gov Other non-β-lactam compounds, such as pyrrolidine-2,3-diones, have also been identified as novel and potent PBP3 inhibitors against Gram-negative bacteria like Pseudomonas aeruginosa. mdpi.com These findings underscore PBP3's importance as a target for novel antimicrobial agents, but specific inhibitory profiles for this compound against PBP3 require further dedicated investigation.

Inhibition of Sterol 14-alpha Demethylase (CYP51)

Sterol 14-alpha demethylase (CYP51) is an essential cytochrome P450 enzyme involved in sterol biosynthesis across various biological kingdoms, including fungi and protozoa. nih.govresearchgate.net In fungal pathogens, CYP51 catalyzes a critical step in the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Its inhibition leads to ergosterol depletion and the accumulation of toxic sterol precursors, disrupting membrane function and making it a primary target for azole antifungal drugs. nih.govmdpi.com

Similar to PBP3, direct and specific research findings detailing the inhibition of CYP51 solely by this compound are not extensively reported in the current literature. While CYP51 is a well-established drug target for antifungal and antiprotozoal agents, with compounds like azoles demonstrating inhibitory activity, specific data for this compound's direct interaction with this enzyme are scarce. nih.govnih.govmdpi.comrcsb.org The broader class of nicotinamide derivatives has been explored for various biological activities, but comprehensive studies focusing on this compound as a direct CYP51 inhibitor are needed to establish its specific role in this context.

Other Enzyme Inhibition Profiles

This compound exhibits other notable enzyme inhibition and modulation profiles:

Inhibition of NAD+ Metabolism : this compound interferes with the metabolism of nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme involved in cellular energy production, redox reactions, and numerous metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. nih.gov this compound acts as a precursor to NAD+, suggesting its involvement in the complex regulatory network of NAD+ homeostasis.

Modulation of Nitric Oxide Synthase : The compound has been shown to influence nitric oxide synthase (NOS) activity. This modulation can potentially affect vascular relaxation and blood flow regulation, given the critical role of nitric oxide in these physiological processes. ahajournals.org

Poly(ADP-ribose) Polymerases (PARPs) and Sirtuins : While direct inhibition by this compound is not explicitly detailed, nicotinamide (NAM) and its metabolites, such as 1-methylnicotinamide (1-MNA) and nicotinamide riboside (NR), are known to inhibit poly(ADP-ribose) polymerases (PARPs) and sirtuins. xenbase.orgnih.govcreative-proteomics.commdpi.comfrontiersin.org These NAD+-consuming enzymes play significant roles in DNA repair, gene expression, and various cellular signaling pathways. nih.govmdpi.com As a nicotinamide derivative, this compound may share some of these broader class activities, influencing cellular processes through NAD+-dependent mechanisms.

Modulation of Protein Function and Intercellular Signaling

This compound, as a nicotinamide derivative, contributes to the modulation of protein function and intercellular signaling primarily through its interaction with NAD+ metabolism.

NAD+ Precursor and Metabolic Pathways : this compound serves as a precursor for coenzymes like NAD+ and NADP+, which are fundamental for cellular metabolism and energy production. The balance of NAD+/NADH ratios is critical for normal cell function and viability, affecting ATP synthesis and reactive oxygen species generation. nih.gov

Influence on Cellular Pathways : Its role in modulating oxidative stress and influencing cellular pathways is significant in biochemistry and pharmacology. NAD+ and its metabolites are established as important molecules in signaling pathways that contribute to the metabolic functions of many cells, including immune cells. d-nb.info

Intercellular Communication : Extracellular NAD+ and its metabolites, such as ADP-ribose (ADPR) and cyclic ADPR (cADPR), have been reported to affect intracellular signaling in various cell types, including human neutrophils and monocytes, by increasing intracellular free calcium concentrations. researchgate.net The modulation of nitric oxide synthase activity by this compound also points to its potential influence on intercellular signaling related to vascular function.

Cell Proliferation and Reactive Oxygen Species : Related nicotinamide compounds like nicotinamide, nicotinamide riboside, and 1-methylnicotinamide have demonstrated anti-proliferative effects and the ability to modulate reactive oxygen species production in cell lines such as THP-1 cells. d-nb.info This suggests that this compound, as a close analog, may also contribute to these cellular responses.

Advanced Approaches for Resolving Contradictions in Reported Biological Effects

Resolving contradictions in the reported biological effects of chemical compounds like this compound is crucial for advancing scientific understanding and potential therapeutic applications. Methodological approaches such as data triangulation and sensitivity analysis are employed to address these discrepancies.

Data Triangulation and Meta-analysis of Preclinical Studies

Data triangulation is a significant verification technique where researchers utilize multiple and different sources, methods, and theories to provide corroborating evidence. wikipedia.org In the context of preclinical studies, this involves comparing and cross-checking the consistency of data derived by various means at different times. wikipedia.org For compounds like this compound, this could mean comparing in vivo results with in vitro data, or findings from different experimental models.

Sensitivity Analysis for Confounding Variables

Sensitivity analysis is a statistical method used to assess the impact of unmeasured confounding variables on observed associations in research studies, particularly in observational designs where randomization is not possible. creative-proteomics.commetabolomicsworkbench.org Confounding occurs when an unmeasured variable influences both the exposure (e.g., administration of this compound) and the outcome, leading to a biased estimation of the true effect. metabolomicsworkbench.org

For compounds with complex biological profiles, applying statistical models, such as mixed-effects regression, can help evaluate whether unmeasured confounders might explain observed contradictions. fishersci.co.uk This analysis considers the potential strength of the relationship between the unmeasured confounder and both the exposure and the outcome. creative-proteomics.com Discussions regarding the potential impact of unmeasured confounding should focus on the joint effect of multiple unmeasured confounders, as even weak correlations can substantially bias exposure-outcome associations if there are enough such variables. creative-proteomics.com If unmeasured confounders are correlated with measured ones, adjusting for the measured confounders can partially mitigate the bias. creative-proteomics.com

Coordination Chemistry of 2 Ethylnicotinamide with Metal Ions

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving nicotinamide (B372718) and its derivatives typically involves direct reaction between a metal salt (e.g., chloride, nitrate, acetate) and the ligand in a suitable solvent, often ethanol (B145695) or aqueous ethanol, under stirring or reflux conditions. The resulting complexes are then characterized using various analytical and spectroscopic techniques.

For related nicotinamide ligands, complexation with transition metal ions like Cu(II), Co(II), Ni(II), and Cd(II) has been reported, often yielding mononuclear or polymeric structures. For instance, nicotinamide forms complexes with Cu(II) where the ligand acts as a monodentate donor through the pyridine (B92270) nitrogen atom researchgate.netresearchgate.net. Similarly, Ni(II) and Co(II) complexes with nicotinamide derivatives have been synthesized, commonly exhibiting octahedral geometries ugm.ac.idresearchgate.net. Cadmium(II) complexes with nicotinamide have also been characterized, showing diverse coordination numbers and geometries, including pentagonal bipyramidal and octahedral arrangements mdpi.com.

Mercury(II) complexes with nicotinamide and N-methylnicotinamide have been prepared, often resulting in 1:1 metal-to-ligand stoichiometry and monomeric, three-coordinated structures in the solid state tandfonline.comresearchgate.net. These syntheses typically involve reacting mercury(II) halides or pseudohalides with the ligand tandfonline.comresearchgate.net.

While direct synthetic procedures for 2-Ethylnicotinamide with these specific metal ions are not detailed in the provided data, it is expected that similar methods would be applicable. The presence of the ethyl group on the pyridine ring might introduce steric hindrance or subtle electronic effects compared to unsubstituted or N-methylated nicotinamide, potentially influencing reaction conditions, yields, and the stability of the resulting complexes.

This compound possesses two primary potential donor sites for coordination with metal ions: the nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group. Based on studies of nicotinamide and N-methylnicotinamide, the pyridine nitrogen is a common and often preferred donor site researchgate.nettandfonline.comresearchgate.netasianpubs.org.

Pyridine Nitrogen: This is typically the primary coordination site for nicotinamide and its derivatives with various metal ions, acting as a monodentate ligand researchgate.netresearchgate.nettandfonline.comresearchgate.netasianpubs.org. The coordination through the pyridine nitrogen leads to the formation of metal-nitrogen bonds.

Amide Carbonyl Oxygen: The amide carbonyl oxygen is another potential donor site. In some instances, particularly in polymeric or dimeric structures, the amide oxygen can participate in coordination, sometimes acting as a bridging ligand between metal centers mdpi.comresearchgate.net. However, in many reported cases for nicotinamide and N-methylnicotinamide, the amide group remains uncoordinated or is involved in hydrogen bonding rather than direct metal coordination tandfonline.comasianpubs.org. The infrared spectra of complexes can help distinguish if the amide carbonyl oxygen is involved in coordination by observing shifts in the ν(C=O) stretching frequency asianpubs.orgresearchgate.netresearchgate.net.

Structural Analysis of Coordination Compounds

The structural diversity of coordination compounds formed by nicotinamide derivatives is significant, ranging from discrete monomeric units to extended polymeric networks.

The stereochemical environment around the metal center is highly dependent on the metal ion, its oxidation state, and the nature of co-ligands present.

Copper(II) (Cu(II)): Cu(II) complexes with nicotinamide derivatives often exhibit distorted octahedral or square pyramidal geometries researchgate.netresearchgate.netrsc.orgresearchgate.net. For example, a copper(II) complex with nicotinamide and itaconic acid showed an octahedral geometry with a CuN2O4 chromophore, where nicotinamide acts as a monodentate ligand through its nitrogen atom researchgate.net. Another copper(II) complex with nicotinamide was found to have a distorted square pyramidal geometry researchgate.net.

Cobalt(II) (Co(II)): Co(II) complexes with nicotinamide analogs frequently adopt octahedral geometries researchgate.netscirp.orgjocpr.com.

Nickel(II) (Ni(II)): Ni(II) complexes with nicotinamide derivatives are commonly observed to have octahedral geometries ugm.ac.idresearchgate.netjocpr.commjcce.org.mkntu.edu.sg.

Cadmium(II) (Cd(II)): Cd(II) complexes can display a range of coordination numbers and geometries, including distorted pentagonal bipyramidal and regular octahedral arrangements, as seen in complexes with nicotinamide mdpi.com. Pseudo-tetrahedral geometries have also been reported for some cadmium complexes with other bidentate ligands jchemlett.comuinjkt.ac.id.

Mercury(II) (Hg(II)): Mercury(II) typically prefers linear two-coordinate or tetrahedral four-coordinate geometries, although three-coordinate and higher coordination numbers are also known tandfonline.com. For N-methylnicotinamide, mercury(II) complexes have been reported to exhibit three-coordinate monomeric structures tandfonline.comresearchgate.net.

Table 1: Expected Stereochemical Environments of Metal Centers with this compound (Based on Analogs)

Metal IonExpected Stereochemical EnvironmentKey Donor Atoms (Likely)
Cu(II)Distorted Octahedral, Square PyramidalPyridine N, Amide O (if bridging), other co-ligands
Co(II)OctahedralPyridine N, other co-ligands
Ni(II)OctahedralPyridine N, other co-ligands
Cd(II)Pentagonal Bipyramidal, Octahedral, TetrahedralPyridine N, Amide O (if bridging), other co-ligands
Hg(II)Linear, Tetrahedral, Three-coordinatePyridine N, other co-ligands

The ability of nicotinamide and its derivatives to form both monomeric and polymeric structures depends on the metal ion, the stoichiometry of the reaction, and the presence of other bridging ligands.

Monomeric Structures: Many complexes of nicotinamide derivatives, particularly with 1:1 or 1:2 metal-to-ligand ratios, tend to form discrete monomeric units tandfonline.comresearchgate.netresearchgate.net. For instance, certain copper(II) and mercury(II) complexes with N-methylnicotinamide have been found to be monomeric tandfonline.comresearchgate.netresearchgate.net.

Polymeric Structures: Nicotinamide and its analogs can act as bridging ligands, leading to the formation of one-dimensional (1D) or two-dimensional (2D) coordination polymers. This often occurs when the ligand coordinates to multiple metal centers simultaneously, or when other bridging co-ligands are present mdpi.commdpi.comresearchgate.netmdpi.com. For example, a copper(II) complex with N,N-diethylnicotinamide was reported to form an extended zigzag coordination chain where the ligand acts as a bidentate bridging ligand researchgate.net. Similarly, a cadmium(II) complex with nicotinamide and oxalate (B1200264) formed a bidimensional polymeric coordination compound mdpi.com.

The formation of polymeric versus monomeric structures with this compound would likely depend on the specific reaction conditions and the nature of the anionic co-ligands, which can influence the bridging capabilities of the nicotinamide derivative.

Spectroscopic Characterization of Metal Complexes (e.g., UV/Vis, FT-IR)

Spectroscopic techniques are crucial for confirming the formation of metal complexes and elucidating their structures and coordination modes.

FT-IR Spectroscopy:

Pyridine Ring Vibrations: Upon coordination of the pyridine nitrogen to a metal ion, characteristic vibrations of the pyridine ring typically show positive shifts in their wavenumbers in the infrared spectra tandfonline.comresearchgate.netasianpubs.org. These shifts indicate the involvement of the pyridine nitrogen in metal-ligand bonding.

Amide Group Vibrations: The amide group in this compound has characteristic stretching frequencies, particularly ν(N-H) and ν(C=O). If the amide carbonyl oxygen participates in coordination, the ν(C=O) stretching frequency is expected to shift to lower wavenumbers researchgate.netresearchgate.net. If the amide group is not directly coordinated but involved in hydrogen bonding, the ν(N-H) bands might show shifts researchgate.net. In many cases for nicotinamide and N-methylnicotinamide complexes, the amide group vibrations remain largely unperturbed, suggesting that the amide group is inert towards direct coordination tandfonline.comasianpubs.org.

Metal-Ligand Vibrations: New bands in the far-infrared region (below 600 cm⁻¹) corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations provide direct evidence of coordination ekb.egfrontiersin.orgacademicjournals.org.

UV/Vis Spectroscopy:

Ligand-to-Metal Charge Transfer (LMCT): Metal complexes often exhibit absorption bands in the UV-Vis region due to ligand-to-metal charge transfer (LMCT) transitions, which confirm the successful coordination of the ligand to the metal center rsc.orgekb.egfrontiersin.orgmdpi.com.

d-d Transitions: For transition metal ions with partially filled d-orbitals (e.g., Cu(II), Co(II), Ni(II)), electronic spectra in the visible region provide information about the stereochemistry around the metal center. For example, octahedral Ni(II) complexes typically show two absorption peaks in the UV-Vis region ugm.ac.id. Cu(II) complexes can exhibit absorption peaks indicative of distorted octahedral or square planar geometries jocpr.comekb.eg. Shifts in the ligand's characteristic absorption peaks upon complexation also indicate coordination frontiersin.orgacademicjournals.org.

Table 2: Expected Spectroscopic Changes in this compound Metal Complexes (Based on Analogs)

Spectroscopic TechniqueExpected ObservationIndication
FT-IRPositive shifts in pyridine ring vibrationsCoordination via pyridine nitrogen
Lowering of ν(C=O) (if amide oxygen coordinates)Coordination via amide carbonyl oxygen
New bands in far-IR (M-N, M-O stretching)Formation of metal-ligand bonds
UV/VisLigand-to-Metal Charge Transfer (LMCT) bandsLigand coordination to metal
d-d transitions (for transition metals)Stereochemistry around the metal center
Shifts in ligand's characteristic absorption peaksComplex formation

Investigation of Magnetic Properties in Metal Complexes

The investigation of magnetic properties in coordination compounds is crucial for understanding their electronic structure, bonding, and potential applications in areas like data storage and quantum computing numberanalytics.commdpi.com. These properties arise from the interactions between the magnetic moments of the constituent atoms or ions numberanalytics.com.

While direct studies on the magnetic properties of this compound-containing metal complexes are not extensively documented, research on related nicotinamide and pyridine derivatives offers a basis for understanding. Magnetic susceptibility measurements, often performed using techniques like SQUID magnetometry, reveal the magnetic behavior of these complexes over a range of temperatures and magnetic fields researchgate.netmdpi.com.

The magnetic behavior can range from diamagnetism (no unpaired electrons) to paramagnetism (presence of unpaired electrons), and more complex phenomena like ferro- and antiferromagnetism, depending on the spin state of the metal ion and the exchange interactions between paramagnetic centers numberanalytics.com.

Biological Activities of this compound-Containing Coordination Compounds

Metal complexes, including those derived from nicotinamide and its analogues, are increasingly recognized for their diverse biological activities, offering unique mechanisms of action compared to purely organic molecules nih.govscirp.org. The complexation of a ligand with a metal ion can significantly alter or enhance its biological efficacy, often leading to improved antimicrobial, anticancer, or other therapeutic properties scirp.orgsysrevpharm.orgrasayanjournal.co.in.

Similarly, cadmium(II) complexes with nicotinamide have shown significant antibacterial activity against pathogenic bacteria such as Enterococcus faecalis and Escherichia coli mdpi.com. These findings highlight their potential as effective antibacterial agents and inhibitors of microbial adhesion mdpi.com. The enhanced activity of metal complexes is often attributed to factors such as increased lipophilicity, which facilitates better penetration into microbial cells, and the ability of the metal ion to act as a "carrier" for the ligand to the site of action scirp.orgmdpi.com.

The observed biological activities underscore the potential of this compound-containing coordination compounds for pharmaceutical and medicinal applications, warranting further detailed investigation into their specific mechanisms of action and spectrum of activity.

Future Research Directions and Methodological Advancements

Integration of Advanced Omics Technologies for Systems-Level Understanding

Future research on 2-Ethylnicotinamide will increasingly rely on advanced "omics" technologies to build a comprehensive, systems-level understanding of its biological impact. Technologies such as metabolomics, proteomics, and transcriptomics offer the potential to move beyond single-endpoint analyses and capture the complex, dynamic network of molecular changes induced by this compound.

Untargeted metabolomics, for instance, can reveal global shifts in the cellular metabolome following exposure to this compound. This approach is instrumental in identifying novel metabolic pathways influenced by the compound, analogous to how it has been used to study the effects of other nicotinamide (B372718) analogs on cellular metabolism. By mapping these changes, researchers can generate new hypotheses about the compound's mechanism of action.

In parallel, proteomics can identify alterations in protein expression and post-translational modifications, providing direct insight into the cellular machinery affected by this compound. This can help in identifying primary protein targets and downstream signaling cascades. Transcriptomics, the study of the complete set of RNA transcripts, will complement these approaches by revealing how this compound modulates gene expression, offering a broader view of the cellular response. The integrated analysis of these multi-omics datasets will be essential for constructing a holistic model of this compound's biological function.

Refinement of Computational Models for Enhanced Predictive Power

Computational modeling is set to become an indispensable tool in the study of this compound and its derivatives, offering enhanced predictive power to guide experimental research. The refinement of these models will accelerate the discovery and optimization of new analogs with specific properties.

Quantitative Structure-Activity Relationship (QSAR) models are a key area for development. By correlating the structural features of a series of nicotinamide derivatives with their biological activities, QSAR can predict the efficacy of novel, unsynthesized compounds. rsc.orgresearchgate.net This approach has been successfully applied to nicotinamide analogs to predict activities such as androgen receptor antagonism. researchgate.net For this compound, developing robust QSAR models will require the generation of high-quality data on a diverse set of its analogs, focusing on parameters like hydrophobicity and molecular shape. rsc.org

Molecular docking simulations provide atomic-level insights into how this compound and its derivatives interact with potential protein targets. mdpi.comnih.gov These in silico techniques can predict binding affinities and orientations within a protein's active site, helping to prioritize compounds for synthesis and biological testing. mdpi.comnih.gov This has been demonstrated for other nicotinamide analogs with enzymes like enoyl reductase. mdpi.com

Furthermore, the use of Density Functional Theory (DFT) can model the electronic structure of this compound, providing data on its reactivity and stability. mdpi.com Integrating these computational approaches with predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models will be crucial for designing next-generation compounds with improved research profiles. mdpi.com

Development of Novel Biosensors and Analytical Tools for Research Applications

A significant bottleneck in understanding the precise role of this compound in complex biological systems is the lack of tools for its specific detection and quantification in real-time. Future efforts will need to focus on the development of novel biosensors and analytical instruments tailored for this compound and its metabolites.

The design of fluorescent probes and genetically encoded biosensors represents a promising frontier. rsc.orgmdpi.comacs.orgmdpi.com Drawing inspiration from the development of sensors for the related molecule NAD+, researchers can aim to create tools that allow for the visualization of this compound's subcellular localization and concentration dynamics within living cells. rsc.orgmdpi.commdpi.comnih.gov This could involve semisynthetic sensors that combine a protein scaffold with synthetic fluorophores, offering high sensitivity and specificity. rsc.org

Electrochemical sensors offer another avenue for the development of rapid and sensitive detection methods. mdpi.comnih.gov Surface-modified electrodes could be engineered to selectively recognize and oxidize or reduce this compound, enabling its quantification in various biological fluids. nih.gov

In parallel, advancing established analytical techniques is vital. Optimizing High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) methods will improve the accuracy and throughput of measuring this compound and its metabolic products in complex biological samples. nih.govresearchgate.netyoutube.com Techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with MS have proven effective for separating and detecting related polar metabolites and could be adapted for this compound. researchgate.netmdpi.com

Design and Synthesis of Next-Generation Analogs with Tailored Research Properties

The design and synthesis of next-generation analogs of this compound are central to advancing its use as a chemical probe and understanding its structure-activity relationships (SAR). mdpi.comacs.orgnih.govnih.gov By systematically modifying the this compound scaffold, researchers can create a library of compounds with tailored properties for specific research applications.

Synthetic chemistry provides the tools to introduce a variety of functional groups onto the nicotinamide core. mdpi.commdpi.comnih.gov For example, analogs can be synthesized with photo-cross-linking moieties to covalently label and identify their direct binding partners within the cell. The incorporation of "clickable" tags, such as alkynes or azides, would enable the use of bio-orthogonal chemistry to attach fluorescent dyes or affinity tags like biotin (B1667282) for target visualization and pull-down experiments.

SAR studies, which systematically evaluate how different chemical modifications affect a compound's biological activity, will be essential to guide the design of these research tools. acs.orgmdpi.comnih.govnih.gov This iterative process of design, synthesis, and biological evaluation has been successfully used to develop potent and selective nicotinamide-based inhibitors for various enzymes. rsc.orgacs.orgnih.gov A specific derivative, 5-(2,5-difluoro-4-((4-methylpiperazin-1-yl) methyl) phenyl)-N-(2-methoxybenzyl)-2-ethyl nicotinamide, has already been synthesized, demonstrating the feasibility of creating more complex analogs based on the this compound structure. researchgate.net These efforts will lead to the creation of sophisticated chemical probes that can dissect the molecular mechanisms of this compound with high precision.

Addressing Reproducibility and Ethical Considerations in Preclinical Research

Ensuring the rigor and reproducibility of preclinical research involving this compound is paramount for the reliable translation of scientific findings. Future studies must proactively address potential sources of variability and adhere to the highest ethical standards. This includes transparent reporting of experimental design, methodology, and data analysis. The complete characterization of the compound's purity and stability under experimental conditions is a fundamental prerequisite for any study.

When designing in vivo studies, researchers must give careful consideration to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal use. This involves using alternative methods where possible, minimizing the number of animals used, and refining procedures to reduce any potential for pain or distress.

Furthermore, as with any chemical probe, the thorough validation of this compound's selectivity and mechanism of action in the specific context of each study is critical. Researchers should be cautious about potential off-target effects and employ appropriate control experiments to ensure that the observed biological outcomes are directly attributable to the compound's intended activity. Adherence to established guidelines for preclinical research and the transparent sharing of data and protocols will foster a research environment that is both robust and ethically sound, ultimately enhancing the long-term value of research into this compound.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-Ethylnicotinamide with high reproducibility?

  • Methodological Answer : Synthesis typically involves condensation or substitution reactions, as seen in analogous nicotinamide derivatives. For characterization, use spectroscopic techniques (e.g., 1H^1H-NMR, 13C^{13}C-NMR, IR) and chromatographic methods (HPLC) to confirm structure and purity. Ensure experimental details (reagent ratios, reaction times, purification steps) are documented rigorously in the main manuscript or supplementary materials to enable replication . Novel compounds require elemental analysis and high-resolution mass spectrometry (HRMS) for definitive proof of identity .

Q. How can researchers evaluate the biological activity of this compound in preclinical studies?

  • Methodological Answer : Design dose-response assays (e.g., IC50_{50}, EC50_{50}) for target enzymes or receptors, using positive and negative controls. For antioxidant or metabolic activity, employ standardized models like DPPH radical scavenging or mitochondrial respiration assays. Adhere to NIH guidelines for preclinical research, including ethical approval, sample size justification, and statistical power analysis . Report raw data and statistical methods (e.g., ANOVA with post-hoc tests) in supplementary materials .

Q. What experimental strategies ensure the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products under stressed conditions (e.g., 40°C/75% RH, acidic/basic buffers). Compare results to reference standards and validate methods per ICH guidelines. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?

  • Methodological Answer : Perform systematic substitutions at the ethyl or amide groups and correlate changes with bioactivity data. Use computational tools (molecular docking, QSAR models) to predict binding affinities. Validate hypotheses with in vitro/in vivo assays and cross-reference with PubChem or NIST spectral data for structural confirmation .

Q. What analytical frameworks resolve contradictions in published data on this compound’s mechanism of action?

  • Methodological Answer : Apply falsification principles by replicating conflicting studies under standardized conditions. Use meta-analysis to identify confounding variables (e.g., solvent polarity, cell lines). Incorporate error analysis (e.g., confidence intervals, uncertainty quantification) to assess data reliability . Discuss discrepancies in the context of experimental design limitations .

Q. How can researchers investigate synergistic effects between this compound and co-administered therapeutics?

  • Methodological Answer : Employ combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Use isobolograms to distinguish additive, synergistic, or antagonistic effects. Validate findings with pharmacokinetic studies to assess bioavailability and metabolic interactions .

Q. What ethical and statistical considerations are critical when designing animal studies involving this compound?

  • Methodological Answer : Follow ARRIVE guidelines for preclinical reporting, including randomization, blinding, and endpoint justification. Consult a statistician to determine sample size via power analysis and select non-parametric tests for non-normal distributions. Include ethical approval statements and adverse event reporting protocols .

Data Presentation and Reproducibility

  • Key Recommendations :
    • Present processed data in main figures; raw datasets should be archived in repositories like Zenodo .
    • Use SI units and IUPAC nomenclature consistently .
    • Disclose funding sources and conflicts of interest per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.